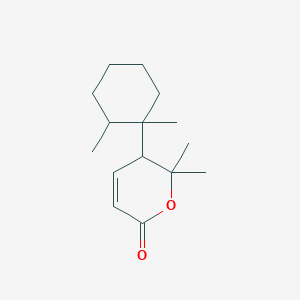![molecular formula C19H27N7 B14012805 [6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine CAS No. 7128-27-0](/img/structure/B14012805.png)
[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- is a complex organic compound with a unique structure that combines elements of pyridine, pyrimidine, and piperazine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the hydrazinyl group and the piperazinyl moiety. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学研究应用
Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- include other pyrido[4,3-d]pyrimidine derivatives with different substituents and functional groups. Examples include:
- Pyrido[4,3-d]pyrimidine derivatives with different hydrazinyl or piperazinyl groups.
- Compounds with variations in the phenylmethyl group or other substituents.
Uniqueness
The uniqueness of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- lies in its specific combination of functional groups and structural features
属性
CAS 编号 |
7128-27-0 |
|---|---|
分子式 |
C19H27N7 |
分子量 |
353.5 g/mol |
IUPAC 名称 |
[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C19H27N7/c1-24-9-11-26(12-10-24)19-21-17-7-8-25(13-15-5-3-2-4-6-15)14-16(17)18(22-19)23-20/h2-6H,7-14,20H2,1H3,(H,21,22,23) |
InChI 键 |
CRHSSDFHANGINT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=N2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
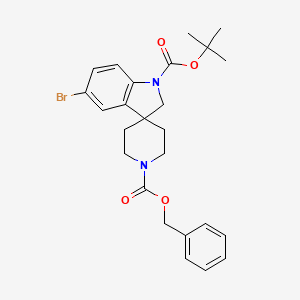
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)
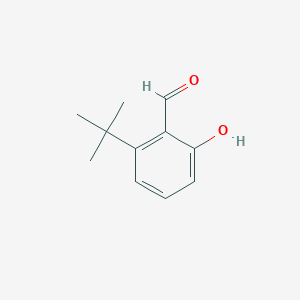


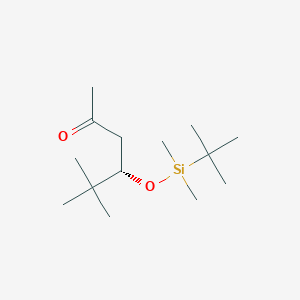
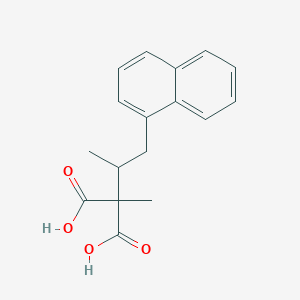
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
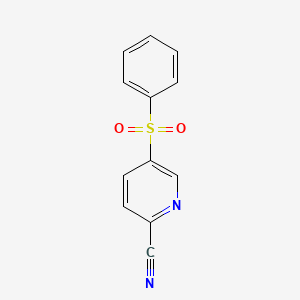
![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)
